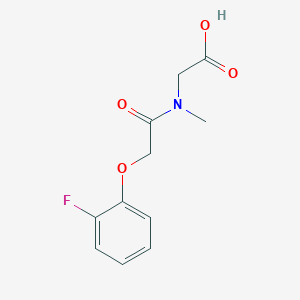
N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a fluorophenoxy group, which is known for its electron-withdrawing properties, making it a valuable component in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine typically involves the reaction of 2-fluorophenol with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid. This intermediate is then reacted with N-methylglycine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxyacetyl derivatives.
Applications De Recherche Scientifique
N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s binding affinity to these targets, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenylacetic acid: Shares the fluorophenoxy group but lacks the acetyl and glycine moieties.
N-(2-Fluorophenoxy)acetyl derivatives: Compounds with similar structures but different substituents on the nitrogen atom.
Uniqueness
N-(2-(2-Fluorophenoxy)acetyl)-N-methylglycine is unique due to its specific combination of the fluorophenoxy group with the acetyl and glycine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H12FNO4 |
|---|---|
Poids moléculaire |
241.22 g/mol |
Nom IUPAC |
2-[[2-(2-fluorophenoxy)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C11H12FNO4/c1-13(6-11(15)16)10(14)7-17-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,15,16) |
Clé InChI |
YEJZQMZFTOQDOE-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C(=O)COC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate](/img/structure/B14789496.png)
![4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine](/img/structure/B14789497.png)
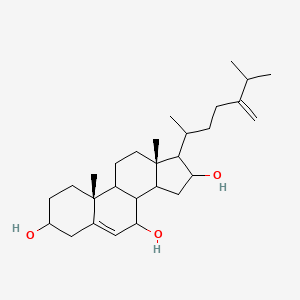

![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)

![2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B14789523.png)

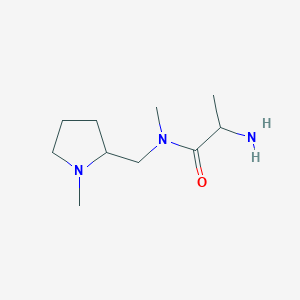
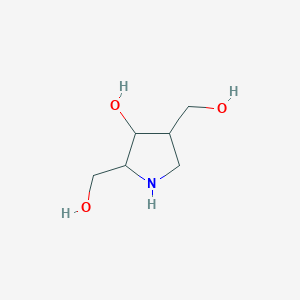
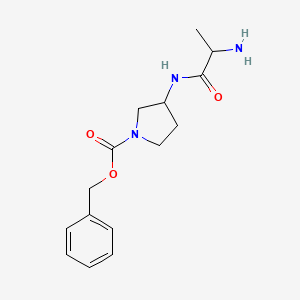
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14789549.png)
![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14789556.png)
![O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride](/img/structure/B14789558.png)
